

# An In-depth Technical Guide to 3',5'-Dibromoacetophenone: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: 3',5'-Dibromoacetophenone

CAS No.: 14401-73-1

Cat. No.: B081626

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3',5'-Dibromoacetophenone** is a halogenated aromatic ketone that serves as a versatile and crucial intermediate in the field of organic synthesis. Characterized by an acetophenone core substituted with two bromine atoms at the meta positions, its unique electronic and steric properties make it a valuable building block for constructing more complex molecular architectures.<sup>[1][2]</sup> The presence of the bromine atoms enhances the compound's reactivity, particularly in electrophilic aromatic substitution reactions, making it an ideal precursor for a wide array of derivatives.<sup>[1][2]</sup> This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and significant applications, with a particular focus on its role in medicinal chemistry and drug development.<sup>[1]</sup>

## Molecular Structure and Identification

A thorough understanding of the molecular structure is fundamental to exploiting the reactivity of **3',5'-Dibromoacetophenone**.

- IUPAC Name: 1-(3,5-dibromophenyl)ethanone[3]
- Synonyms: 1-Acetyl-3,5-dibromobenzene, 3,5-Dibromoacetophenone[1][4]
- CAS Number: 14401-73-1[1][3][4][5]
- Molecular Formula: C<sub>8</sub>H<sub>6</sub>Br<sub>2</sub>O[1][3][4][5]
- Molecular Weight: 277.94 g/mol [1][3][4][5]

The structure consists of a benzene ring symmetrically substituted by two bromine atoms and an acetyl group. This substitution pattern dictates the regioselectivity of subsequent reactions.

## Physicochemical and Spectroscopic Properties

The physical and spectral data are critical for the identification, purification, and handling of the compound in a laboratory setting.

Table 1: Physicochemical Properties of **3',5'-Dibromoacetophenone**

Property	Value	Reference(s)
Appearance	Off-white to yellow solid	[1][4]
Melting Point	63-68 °C	[4][5]
Boiling Point	160-164 °C (at 1-2 Torr)	[4]
SMILES	<chem>CC(=O)C1=CC(=CC(=C1)Br)Br</chem>	[5]
InChIKey	NHFJDRRYVMJBRJ-UHFFFAOYSA-N	[3][4]

Spectroscopic Characterization:

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons ( $\text{CH}_3$ ) and characteristic signals for the aromatic protons.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.[3]
- IR Spectroscopy: The infrared spectrum will prominently feature a strong absorption band corresponding to the carbonyl ( $\text{C}=\text{O}$ ) stretching vibration.[3]
- Mass Spectrometry: Mass spectral analysis will show the molecular ion peak and a characteristic isotopic pattern due to the presence of two bromine atoms.[3]

## Synthesis of 3',5'-Dibromoacetophenone

While several synthetic routes exist, a common and illustrative method involves the bromination of a suitable acetophenone precursor or the Friedel-Crafts acylation of 1,3-dibromobenzene. The latter is a classic example of electrophilic aromatic substitution.[6]

## Experimental Protocol: Friedel-Crafts Acylation of 1,3-Dibromobenzene

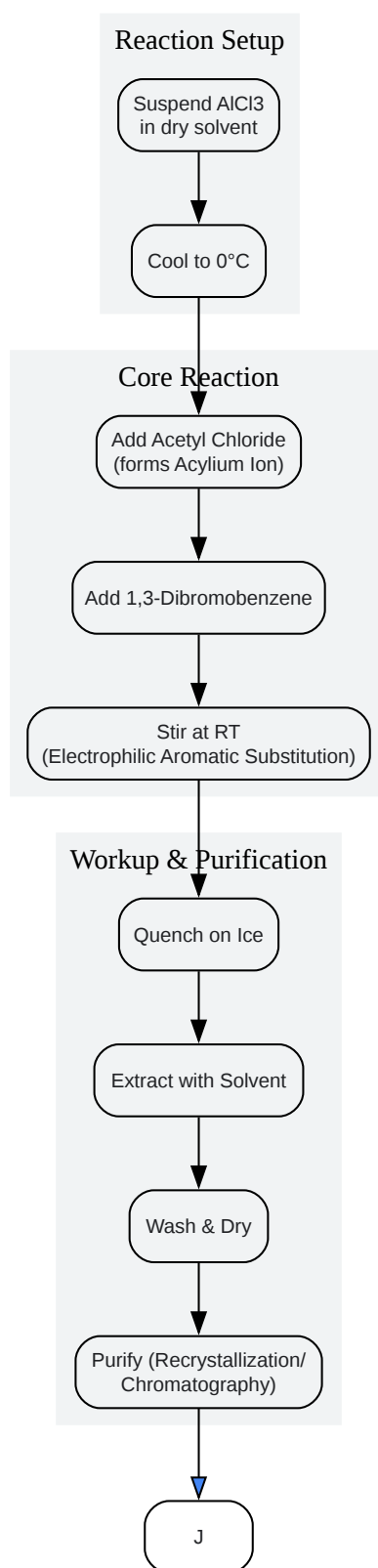
This protocol describes a general procedure for synthesizing **3',5'-Dibromoacetophenone**.

Causality and Experimental Choices:

- Lewis Acid Catalyst ( $\text{AlCl}_3$ ): Aluminum chloride is a strong Lewis acid required to generate the highly reactive acylium ion ( $\text{CH}_3\text{CO}^+$ ) from acetyl chloride. A stoichiometric amount is necessary as both the reactant and the product can form complexes with  $\text{AlCl}_3$ . [6]
- Solvent: A dry, inert solvent like dichloromethane (DCM) or carbon disulfide is typically used to prevent reaction with the Lewis acid.
- Temperature Control: The reaction is often initiated at a low temperature (e.g.,  $0\text{ }^\circ\text{C}$ ) to control the initial exothermic reaction and then warmed to drive the reaction to completion.
- Aqueous Workup: The reaction is quenched by carefully pouring the mixture onto ice and water to decompose the aluminum chloride complex and separate the organic product. [7][8]

### Step-by-Step Methodology:

- Setup: A dry, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl gas).[7]
- Reagent Addition: Anhydrous aluminum chloride (a slight molar excess) is suspended in the dry solvent within the flask and cooled in an ice bath.
- Acylium Ion Formation: Acetyl chloride is added dropwise to the cooled suspension.
- Electrophilic Substitution: 1,3-Dibromobenzene is then added slowly to the reaction mixture.
- Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.[7]
- Quenching and Extraction: The reaction mixture is cautiously poured onto crushed ice.[7][8] The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane or diethyl ether).[7][9]
- Purification: The combined organic extracts are washed with a dilute base (e.g., NaHCO<sub>3</sub> solution) and brine, dried over an anhydrous salt (e.g., MgSO<sub>4</sub>), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.



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Caption: Workflow for the Friedel-Crafts Acylation Synthesis.

## Applications in Research and Drug Development

**3',5'-Dibromoacetophenone** is not an end product itself but a valuable intermediate in the synthesis of more complex, biologically active molecules.<sup>[1]</sup> Its utility stems from the reactivity of the two bromine atoms and the carbonyl group.

- **Pharmaceutical Intermediates:** It serves as a key building block in the synthesis of various pharmaceutical compounds, including potential anti-cancer agents.<sup>[1]</sup> The dibromo-substitution pattern is often a precursor to introducing other functional groups through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
- **Organic Synthesis:** The compound is widely used in organic chemistry to create complex molecules.<sup>[1]</sup> The carbonyl group can undergo various reactions such as reductions, oxidations, and condensations, while the bromine atoms provide handles for metal-catalyzed cross-coupling reactions.
- **Material Science:** It is also employed in the formulation of specialty materials, such as polymers and coatings, where the bromine atoms can impart properties like flame retardancy or serve as sites for further polymerization.<sup>[1]</sup>

Caption: Synthetic utility of **3',5'-Dibromoacetophenone**.

## Conclusion

**3',5'-Dibromoacetophenone** is a synthetically valuable compound whose importance lies in its role as a versatile intermediate. Its well-defined structure and predictable reactivity at three distinct sites—the two bromine atoms and the carbonyl group—provide chemists with a powerful tool for the synthesis of a diverse range of complex organic molecules. Its continued use in the development of new pharmaceuticals and materials underscores its significance in modern chemical research.

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